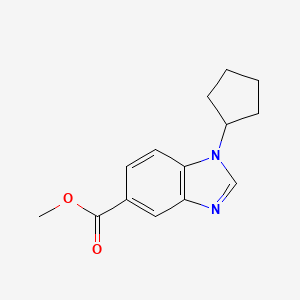

Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-cyclopentylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWXEOKAUZAJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-cyclopentylbenzimidazole-5-carboxylate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound belonging to the esteemed benzimidazole family. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into its fundamental properties, a robust synthetic pathway, and its potential within the pharmaceutical landscape. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having progressed to clinical use.[1][2] This guide aims to equip researchers with the necessary knowledge to synthesize, characterize, and explore the therapeutic potential of this specific derivative.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole ring system, an isostere of natural purines, is a critical pharmacophore in modern drug development.[3] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking interactions, allow for high-affinity binding to a variety of biological macromolecules.[1] This versatility has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] The exploration of novel derivatives, such as this compound, continues to be a fertile ground for the discovery of next-generation therapeutics.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be predicted and are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₆N₂O₂ | PubChem[6] |

| Molecular Weight | 244.29 g/mol | PubChem[6] |

| CAS Number | 1355246-90-0 | ChemicalBook[7] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents like methanol, ethanol, DMSO | General knowledge |

| pKa | Not available | - |

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with commercially available starting materials. This proposed pathway is based on well-established methodologies for the synthesis of N-substituted benzimidazole derivatives.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate

This initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom on Methyl 4-chloro-3-nitrobenzoate is displaced by the primary amine of cyclopentylamine.

Experimental Protocol:

-

To a solution of Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add cyclopentylamine (1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N) (1.5 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water to precipitate the product.

-

Wash the solid with water and dry under vacuum to yield Methyl 4-(cyclopentylamino)-3-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Cyclization to form this compound

The second step is a reductive cyclization of the ortho-nitroaniline intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a carbonyl source to form the imidazole ring. Formic acid can serve as both a reducing agent and a source of the C2 carbon of the benzimidazole ring.

Experimental Protocol:

-

In a round-bottom flask, dissolve Methyl 4-(cyclopentylamino)-3-nitrobenzoate (1.0 eq) in formic acid.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Heat the reaction mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Wash the solid with water and dry it under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of similar benzimidazole derivatives, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole core, the cyclopentyl group, and the methyl ester.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at positions 4, 6, and 7 of the benzimidazole ring.

-

C2-H Proton: A singlet around δ 8.0-8.5 ppm, characteristic of the proton at the 2-position of the benzimidazole ring.

-

Cyclopentyl Protons: A multiplet in the upfield region (δ 1.5-2.5 ppm) for the methylene protons and a multiplet for the methine proton attached to the nitrogen.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm) for the ester carbonyl carbon.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the range of δ 100-150 ppm for the carbons of the benzimidazole ring system.

-

Cyclopentyl Carbons: Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclopentyl ring.

-

Methyl Ester Carbon: A signal around δ 52 ppm for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1500-1630 cm⁻¹ region, characteristic of the benzimidazole ring.

-

C-H Stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

Potential Applications in Drug Discovery

Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, this compound represents a promising scaffold for further investigation in several therapeutic areas.[5]

-

Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Agents: The benzimidazole core is present in several antifungal and anthelmintic drugs.[4]

-

Anti-inflammatory Agents: The structural similarity to purines allows some benzimidazoles to modulate inflammatory pathways.

Further derivatization of the ester group or modifications to the cyclopentyl moiety could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with significant potential in the field of medicinal chemistry. The proposed synthetic route is robust and relies on established chemical transformations, making it accessible for laboratory-scale synthesis. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized compound. As research into novel therapeutic agents continues, the exploration of underexplored benzimidazole derivatives like the one detailed herein will be instrumental in driving innovation and addressing unmet medical needs.

References

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 615-633.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

- Kamal, A., Hussaini, S. M. A., & Rahim, A. (2014). Benzimidazole-based anticancer agents: A review. Anticancer Agents in Medicinal Chemistry, 14(1), 16-45.

- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161-1168.

- Patil, A., Ganguly, S., & Surana, S. (2008). A systematic review of benzimidazole derivatives as an antiulcer agent. Rasayan Journal of Chemistry, 1(3), 447-460.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole derivatives: synthesis, physical properties, and n-type semiconducting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

"Methyl 1-cyclopentylbenzimidazole-5-carboxylate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentylbenzimidazole-5-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including antiviral, anticancer, and antimicrobial agents. The introduction of a cyclopentyl group at the N-1 position and a methyl carboxylate group at the 5-position of the benzimidazole core can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and potential applications of this compound, offering valuable insights for researchers in the field of drug discovery and development.

Chemical Structure and Nomenclature

The structural representation and key identifiers for this compound are detailed below.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

IUPAC Name

The formal IUPAC name for this compound is methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate .

Molecular Formula and Weight

-

Molecular Formula: C₁₄H₁₆N₂O₂

-

Molecular Weight: 244.29 g/mol

Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves two key stages: the formation of the benzimidazole-5-carboxylate core, followed by the N-alkylation with a cyclopentyl group.

Part 1: Synthesis of Methyl 1H-benzimidazole-5-carboxylate

This initial step focuses on constructing the core benzimidazole ring with the necessary carboxylate functionality. A common and effective method is the condensation of 3,4-diaminobenzoic acid with an appropriate one-carbon source, followed by esterification.

Experimental Protocol:

-

Step 1a: Formation of 1H-benzimidazole-5-carboxylic acid.

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in formic acid (excess).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 1H-benzimidazole-5-carboxylic acid.

-

-

Step 1b: Esterification to Methyl 1H-benzimidazole-5-carboxylate.

-

Suspend the dried 1H-benzimidazole-5-carboxylic acid (1 equivalent) in methanol (excess).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 1H-benzimidazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Synthetic workflow for Methyl 1H-benzimidazole-5-carboxylate.

Part 2: N-Alkylation to this compound

The final step involves the introduction of the cyclopentyl group at the N-1 position of the benzimidazole ring via a nucleophilic substitution reaction.

Experimental Protocol:

-

To a solution of Methyl 1H-benzimidazole-5-carboxylate (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Caption: N-Alkylation step to yield the final product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 1355246-90-0 |

Characterization Data (Predicted)

-

¹H NMR:

-

Aromatic protons of the benzimidazole ring.

-

A singlet for the methyl ester protons.

-

A multiplet for the methine proton of the cyclopentyl group attached to the nitrogen.

-

Multiplets for the methylene protons of the cyclopentyl ring.

-

-

¹³C NMR:

-

Carbonyl carbon of the ester.

-

Aromatic carbons of the benzimidazole ring.

-

Methyl carbon of the ester.

-

Methine and methylene carbons of the cyclopentyl group.

-

Potential Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in the development of therapeutic agents. The specific substitutions on this compound suggest several areas of potential biological activity worth investigating.

-

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial properties. The lipophilic cyclopentyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.

-

Anticancer Activity: Numerous benzimidazole-containing compounds have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.

-

Antiviral Activity: The benzimidazole core is present in several antiviral drugs. The unique substitution pattern of this molecule could lead to novel interactions with viral proteins.

The rationale for exploring these applications stems from the well-documented biological activities of structurally related benzimidazole derivatives. The presence of the N-cyclopentyl group can enhance lipophilicity, which may improve cell permeability and target engagement. The methyl carboxylate group offers a site for further chemical modification, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR).

Conclusion

This compound represents a promising scaffold for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a rationale for its potential applications in medicinal chemistry. The provided protocols offer a solid foundation for researchers to synthesize and further investigate the biological properties of this compound and its derivatives. Future studies should focus on the experimental validation of its synthesis, full spectroscopic characterization, and a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.

References

A Comprehensive Technical Guide to Methyl 1-Cyclopentylbenzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates essential information, including its chemical identity, physicochemical properties, and a detailed exploration of its synthetic pathways. Furthermore, it delves into the broader context of the benzimidazole scaffold in drug discovery, highlighting the therapeutic potential and applications of this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1] The versatility of the benzimidazole core, which allows for substitutions at various positions, has enabled the development of a multitude of clinically significant drugs.

This compound emerges from this rich chemical landscape as a molecule with considerable potential for further investigation and development in the pursuit of novel therapeutic agents.

Core Compound Identity and Properties

Chemical Identification

-

Chemical Name: this compound

-

CAS Number: 1355246-90-0[2]

-

Molecular Formula: C₁₄H₁₆N₂O₂[2]

-

Synonyms:

-

Methyl 1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylate[2]

-

1-Cyclopentyl-1H-benzimidazole-5-carboxylic acid methyl ester

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 244.29 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Methodologies

A common and effective approach is the "one-pot" nitro reductive cyclization. This method involves the reaction of a substituted nitroaniline with an appropriate aldehyde in the presence of a reducing agent, such as sodium dithionite, in a suitable solvent like dimethylsulfoxide (DMSO).[3]

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of the target compound, based on established chemical principles for similar reactions.

Step 1: Synthesis of Methyl 4-(cyclopentylamino)-3-nitrobenzoate

-

To a solution of methyl 4-amino-3-nitrobenzoate in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

-

To this mixture, add cyclopentyl bromide dropwise at room temperature.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Methyl 3,4-diamino-benzoate

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

-

Reflux the reaction mixture until the reduction is complete, as indicated by TLC.

-

Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.

-

Extract the product with an organic solvent and purify as described in Step 1.

Step 3: Synthesis of this compound

-

Reflux the diamino compound from Step 2 with formic acid.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base.

-

The product may precipitate out of the solution or can be extracted with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the cyclopentyl group, and the methyl protons of the ester group.

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm.

-

Cyclopentyl Protons: A multiplet in the range of 1.5-2.5 ppm and a distinct signal for the methine proton attached to the nitrogen.

-

Methyl Ester Protons: A singlet around 3.9 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the benzimidazole ring, and the carbons of the cyclopentyl group.

-

Carbonyl Carbon: A signal around 165-175 ppm.

-

Aromatic Carbons: Signals in the range of 110-150 ppm.

-

Cyclopentyl Carbons: Signals in the aliphatic region, typically between 20-60 ppm.

Applications in Drug Discovery and Research

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents. The structural features of this compound make it an attractive candidate for investigation in several areas of drug discovery.

Potential as an Anticancer Agent

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The specific substitutions on the benzimidazole ring of the title compound could confer selective cytotoxicity towards cancer cell lines.

Potential as an Anti-inflammatory Agent

Benzimidazole-based compounds have been explored for their anti-inflammatory properties. The core structure can be modified to target key enzymes and receptors involved in the inflammatory cascade.

Potential as an Antimicrobial Agent

The benzimidazole scaffold is present in several antimicrobial drugs. The lipophilic cyclopentyl group and the ester functionality in this compound could enhance its ability to penetrate microbial cell membranes and exert an antimicrobial effect.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising molecule built upon the versatile and pharmacologically significant benzimidazole scaffold. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a plausible synthetic strategy. The exploration of its potential applications in drug discovery underscores the importance of further research into this and related compounds. As our understanding of the structure-activity relationships of benzimidazole derivatives continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74890413, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119001108, Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link].

- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.

-

Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(9), x220025. Retrieved from [Link].

-

Yadav, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potential antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22022. Retrieved from [Link].

- Google Patents. (2011). Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

-

Kumar, V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. Retrieved from [Link].

-

U.S. Patent No. US20170233367A1. (2017). Substituted imidazo[1,5-a][2][4]benzodiazepine compounds and uses thereof. Retrieved from .

- U.S. Patent No. US20180258088A1. (2018). Pyrrolopyrimidine compounds.

- Google Patents. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

Kamal, A., et al. (2015). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry, 23(15), 4847-4854. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78365, Methyl cyclopentanecarboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4913063, 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link].

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 2. This compound | C14H16N2O2 | CID 74890413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Abstract

The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing Methyl 1-cyclopentylbenzimidazole-5-carboxylate, a heterocyclic compound belonging to the versatile benzimidazole class. While specific experimental data for this compound is not widely published, this document outlines the authoritative, industry-standard methodologies required to generate a robust and regulatory-compliant dataset. We present the scientific rationale behind experimental design, detailed step-by-step protocols for determining thermodynamic solubility and chemical stability under stress conditions, and best practices for data interpretation and presentation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Benzimidazole Core and the Imperative of Early-Stage Characterization

Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including anticancer, antibacterial, and antiparasitic effects[1]. Their biological efficacy is often attributed to the electron-rich nature of the heterocyclic system, which allows for critical interactions with biological targets[2]. This compound (Figure 1) is a member of this class, characterized by a cyclopentyl group at the N1 position and a methyl carboxylate at the C5 position.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₁₄H₁₆N₂O₂[3]

-

Molecular Weight: 244.29 g/mol (Calculated)

Before any meaningful biological or formulation work can proceed, a quantitative understanding of the compound's solubility and stability is paramount.

-

Aqueous Solubility directly influences bioavailability, dissolution rate, and the feasibility of developing oral or parenteral dosage forms. Poor solubility is a leading cause of failure in the drug development pipeline[4].

-

Chemical Stability dictates a drug substance's shelf-life, storage conditions, and potential degradation pathways. Unidentified degradation products can pose significant safety risks and compromise therapeutic efficacy[5].

This guide provides the necessary protocols to de-risk a development program for this compound by establishing a foundational physicochemical profile.

Solubility Profiling: Beyond a Single Number

Solubility is not a fixed value but is dependent on the physicochemical environment. For preclinical development, determining the aqueous thermodynamic (equilibrium) solubility across a physiologically relevant pH range is a critical first step. The shake-flask method is the universally recognized gold-standard for this purpose due to its reliability and direct measurement of a saturated solution in equilibrium[6].

Causality in Experimental Design: The Shake-Flask Method

The core principle of the shake-flask method is to establish a true equilibrium between the excess solid drug and the dissolved drug in a specific medium. This ensures the measurement reflects the maximum intrinsic solubility under those conditions, a crucial parameter for biopharmaceutical classification (BCS) and predicting in vivo dissolution[6][7]. Kinetic solubility assays, while faster, often use DMSO stock solutions and can overestimate solubility by forming supersaturated solutions, making them less suitable for definitive characterization[4][8].

Data Presentation: Thermodynamic Solubility of this compound

All quantitative data should be summarized for clarity. The following table serves as a template for presenting the results generated from the protocol below.

| Solvent/Medium | pH (at 37°C) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Quantitation |

| 0.1 N HCl | 1.2 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |

| Acetate Buffer | 4.5 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |

| Phosphate Buffer | 6.8 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |

| Purified Water | ~7.0 | 37 ± 1 | [Data to be generated] | [Data to be generated] | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask)

This protocol is designed to meet the standards outlined by regulatory bodies like the FDA for biopharmaceutical classification[9].

Objective: To determine the thermodynamic solubility of this compound in aqueous media at physiologically relevant pH values.

Materials:

-

This compound (solid powder)

-

0.1 N Hydrochloric Acid (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffered Saline (PBS, pH 6.8)

-

HPLC-grade Water, Acetonitrile, and Methanol

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control (or incubator)

-

Centrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated pH meter

-

Validated HPLC-UV method for quantitation

Methodology:

-

Preparation: Add an excess amount of the solid compound to each of three separate vials for each pH medium (e.g., add ~2-5 mg to 1 mL of buffer). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation[6][10].

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant, moderate agitation (e.g., 250-300 RPM) at 37 ± 1°C. This temperature is chosen to mimic physiological conditions.

-

Sampling: Allow the samples to equilibrate for a minimum of 24 hours. Many compounds reach equilibrium faster, but 24-48 hours is a robust timeframe to ensure completion[10]. After the initial equilibration, take a sample at 24 hours and another at 48 hours.

-

Phase Separation: To analyze the dissolved concentration, the undissolved solid must be completely removed. This is a critical step.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). Carefully pipette a known volume of the clear supernatant for analysis.

-

Filtration: Alternatively, draw the suspension into a syringe and filter it through a chemically compatible 0.22 µm filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

-

pH Verification: After equilibration, measure the final pH of the saturated solution. This is crucial because the compound itself can alter the buffer pH, especially if it is acidic or basic[6].

-

Quantitation: Dilute the clear supernatant with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample and determine the concentration.

-

Confirmation of Equilibrium: Compare the concentration measured at 24 hours with the concentration at 48 hours. If the values are within an acceptable margin (e.g., <10% difference), equilibrium has been reached. If not, continue the experiment and sample at 72 hours[11]. The final, stable concentration is reported as the solubility.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the Shake-Flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Predicting and Preventing Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development. Its purpose is to intentionally degrade the drug substance using conditions more severe than accelerated stability testing[5]. The insights gained are critical for:

-

Identifying likely degradation products: This informs which impurities must be monitored during formal stability studies[5].

-

Elucidating degradation pathways: Understanding the mechanism of degradation (e.g., hydrolysis, oxidation) allows for the development of stable formulations and appropriate packaging[5].

-

Demonstrating the specificity of analytical methods: The stress samples, containing the API and its degradants, are used to prove that the analytical method is "stability-indicating"—i.e., capable of separating and quantifying the degradants from the parent compound[5].

Causality in Experimental Design: ICH Q1A(R2) Stress Conditions

The choice of stress conditions is guided by the ICH Q1A(R2) guideline, which outlines the standard set of conditions required for a registration package[12][13]. These conditions (acid, base, oxidation, heat, light) are chosen to probe the most common degradation pathways for small organic molecules. The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%[14][15]. This range is optimal because it generates a sufficient quantity of primary degradants for detection and characterization without being so excessive that it produces irrelevant secondary or tertiary products that would not form under normal storage conditions[15].

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Time | Temperature | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |

| 0.1 N HCl | 24 h | 60°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| 0.1 N NaOH | 2 h | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| 3% H₂O₂ | 24 h | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| Heat (Solid) | 7 days | 80°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| Heat (Solution) | 7 days | 60°C | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| Photolytic (ICH Q1B) | [ICH specified] | RT | [Data to be generated] | [Data to be generated] | [Data to be generated] | [Data to be generated] |

| Control (Unstressed) | - | - | 100.0 | 0.0 | 0 | 100.0 |

*Mass Balance = (% Assay of Parent + Sum of % Area of All Degradants)

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under ICH-recommended stress conditions.

Materials:

-

Compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

Compound as solid powder

-

0.1 N HCl, 0.1 N NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

Temperature-controlled ovens/baths

-

Photostability chamber compliant with ICH Q1B guidelines[16]

-

Validated stability-indicating HPLC method (preferably with mass spectrometry detection, LC-MS, for peak identification)

Methodology:

-

Control Sample: Prepare a solution of the compound and analyze it immediately (t=0). This serves as the 100% reference.

-

Acid Hydrolysis: Mix the compound solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60°C). Sample at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the compound solution with 0.1 N NaOH. Store at room temperature (hydrolysis is often faster in base). Sample at early time points (e.g., 30 min, 2, 4 hours), neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidation: Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light[14]. Sample at time points up to 24 hours, dilute, and analyze. Oxidative reactions can be rapid[15].

-

Thermal Stress (Solid & Solution):

-

Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Store a solution of the compound in a neutral buffer (e.g., water or PBS) at 60°C.

-

Sample at time points such as 1, 3, and 7 days.

-

-

Photolytic Stress: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[16]. A parallel control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: Analyze all stressed samples using the stability-indicating HPLC method.

-

Quantify: Determine the remaining percentage of the parent compound.

-

Detect: Identify and record the retention time and peak area of all degradation products.

-

Calculate Mass Balance: Ensure the sum of the parent peak area and all degradant peak areas is close to the initial peak area of the control. A good mass balance (95-105%) indicates that all major degradation products are being detected.

-

Visualization: Forced Degradation Study Design

This diagram outlines the parallel workflows involved in a comprehensive stress study.

Caption: Design of a Forced Degradation (Stress) Study.

Conclusion and Forward Look

The methodologies detailed in this guide provide a robust, scientifically-sound, and regulatory-compliant path for the essential characterization of this compound. By systematically determining its thermodynamic solubility and mapping its stability profile through forced degradation, researchers can make informed decisions that will significantly impact the trajectory of its development. These foundational data are indispensable for guiding formulation strategies, defining analytical control strategies, and ultimately, building a comprehensive data package to support future clinical and regulatory milestones.

References

-

AMSbiopharma . (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][16]

-

Gong, D. et al. (2023). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. [Link][1]

-

International Council for Harmonisation (ICH) . (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link][12]

-

Protocols.io . (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][8]

-

Bansal, S. et al. (2019). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link][2]

-

European Medicines Agency (EMA) . (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][13]

-

YouTube . (2025). Q1A (R2) A deep dive in Stability Studies. [Link][17]

-

Slideshare . Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][18]

-

Regulations.gov . (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][11]

-

Dissolution Technologies . (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][6]

-

Eswara Rao, J. et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS. [Link][19]

-

Quora . (2017). How do you perform the shake flask method to determine solubility?[Link][10]

-

ResolveMass Laboratories . (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][15]

-

PubMed . (2011). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link][20]

-

Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][5]

-

Kamberi, M. et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link][21]

-

U.S. Food and Drug Administration (FDA) . BCS Methodology: Solubility, Permeability & Dissolution. [Link][7]

-

U.S. Food and Drug Administration (FDA) . (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H16N2O2 | CID 74890413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. fda.gov [fda.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. fda.gov [fda.gov]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. youtube.com [youtube.com]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. ijpcbs.com [ijpcbs.com]

- 20. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biopharminternational.com [biopharminternational.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide delves into the mechanistic elucidation of a novel derivative, Methyl 1-cyclopentylbenzimidazole-5-carboxylate. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of benzimidazole pharmacology and structure-activity relationships (SAR) to propose a putative mechanism of action.[3][4] We hypothesize that this compound functions as a selective anti-inflammatory agent, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comprehensive, step-by-step experimental framework for the validation of this hypothesis, encompassing in silico modeling, in vitro enzymatic assays, and cell-based functional assessments. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide array of biological targets and its presence in numerous approved drugs with diverse therapeutic applications.[1][2][3] These include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents.[3][5] The pharmacological versatility of benzimidazoles is largely dictated by the nature and regiochemistry of substitutions on the core ring system, particularly at the N-1, C-2, and C-5/6 positions.[4]

This guide focuses on a specific, under-investigated derivative: This compound . Our objective is to present a scientifically grounded, putative mechanism of action for this compound and to provide a detailed roadmap for its experimental validation.

Structural Analysis and Mechanistic Hypothesis

The chemical structure of this compound reveals key features that inform our mechanistic hypothesis:

-

N-1 Cyclopentyl Group: The bulky and lipophilic cyclopentyl group at the N-1 position is anticipated to play a significant role in the molecule's interaction with its biological target. Such groups can enhance binding to hydrophobic pockets within enzyme active sites or receptor binding domains, contributing to both potency and selectivity.[6][7]

-

C-5 Methyl Carboxylate Group: The ester functionality at the C-5 position is a potential hydrogen bond acceptor and can influence the electronic properties of the benzimidazole ring. It may also serve as a prodrug moiety, undergoing hydrolysis in vivo to the corresponding carboxylic acid, which could be the active form of the molecule.

-

Benzimidazole Core: The core scaffold provides a rigid framework for the presentation of the substituent groups in a defined spatial orientation.

Based on extensive structure-activity relationship studies of benzimidazole derivatives, we hypothesize that This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [1][4][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The proposed signaling pathway is depicted below:

Caption: Proposed mechanism of action via COX-2 inhibition.

Experimental Validation Framework

A multi-pronged approach, integrating computational, enzymatic, and cellular assays, is essential for the robust validation of the proposed mechanism of action.

In Silico Target Prediction and Molecular Docking

Rationale: Molecular docking studies will provide initial insights into the potential binding mode and affinity of this compound to the active sites of COX-1 and COX-2. This will help to predict its selectivity and guide further experimental work.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank.

-

Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Molecular Docking:

-

Define the binding pocket of each enzyme based on the co-crystallized ligand.

-

Perform docking simulations using a validated docking program (e.g., AutoDock Vina).

-

Analyze the docking poses and binding energies to predict the binding affinity and selectivity.

-

Data Presentation:

| Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-1 | To be determined | To be determined |

| COX-2 | To be determined | To be determined |

In Vitro Enzymatic Assays

Rationale: Direct measurement of the compound's inhibitory activity against purified COX-1 and COX-2 enzymes is the gold standard for confirming its potency and selectivity.

Experimental Protocol: COX Chromogenic Assay

-

Reagents:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate).

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

-

Procedure:

-

In a 96-well plate, add assay buffer, enzyme, and varying concentrations of the test compound or vehicle control (DMSO).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | To be determined | To be determined | To be determined |

| Celecoxib (Control) | Known value | Known value | Known value |

Cell-Based Functional Assays

Rationale: Evaluating the compound's activity in a cellular context is crucial to confirm that its enzymatic inhibition translates to a functional anti-inflammatory effect.

Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory effects in cells.

Experimental Protocol: Measurement of PGE2 Production

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

-

PGE2 Measurement:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

Concurrently, assess the viability of the cells treated with the compound using a standard method such as the MTT assay to rule out cytotoxicity as the cause of reduced PGE2 levels.

-

Broader Pharmacological Profiling

To build a comprehensive understanding of the biological activities of this compound, a broader screening approach is recommended. This could include:

-

Anticancer Screening: Evaluate the compound's cytotoxicity against a panel of cancer cell lines (e.g., the NCI-60 panel).

-

Antimicrobial Screening: Test the compound's activity against a range of bacterial and fungal strains.

-

Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target effects or novel mechanisms of action.

Conclusion

This technical guide puts forth a well-founded hypothesis for the mechanism of action of this compound as a selective COX-2 inhibitor. The proposed experimental framework provides a clear and logical path for the validation of this hypothesis. The successful execution of these studies will not only elucidate the pharmacological properties of this novel benzimidazole derivative but also contribute to the broader understanding of the structure-activity relationships within this important class of therapeutic agents. The findings from this research program have the potential to pave the way for the development of new and improved anti-inflammatory drugs.

References

-

Gaba, M., Singh, D., Singh, S., Sharma, V., & Gaba, P. (2010). Synthesis and Pharmacological Evaluation of Novel 5-Substituted-1-(Phenylsulfonyl)-2-Methylbenzimidazole Derivatives as Anti-Inflammatory and Analgesic Agents. European Journal of Medicinal Chemistry, 45(5), 2245–2249. [Link]

-

Yadav, P., & Kumar, R. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4225. [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]

-

Kamal, A., & Hussaini, S. M. A. (2014). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. International Journal of Pharmaceutical and Clinical Research, 6(3), 232-241. [Link]

-

Gudipati, R., & Anreddy, N. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. [Link]

-

Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2016). Synthesis and in vitro anti-inflammatory activity of 2-phenyl-1H-benzo[d]imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3598-3602. [Link]

-

Abdullah, N., Ali, M. A., & Hamid, H. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 50(8), 2339-2351. [Link]

-

Harika, M. S., Kumar, T. R., & Reddy, L. S. S. (2017). Docking Studies of Benzimidazole Derivatives Using Hex 8.0. International Journal of Pharmaceutical Sciences and Research, 8(4), 1677-1688. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Journal of Biomolecular Structure and Dynamics, 39(5), 1735-1745. [Link]

-

Sahu, J. K., & Sahu, P. K. (2024). Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. International Journal of Pharmaceutical Quality Assurance, 15(1), 237-241. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Tallei, T. E., & Fatimawali. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8721-8756. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, N. I., & El-Bendary, E. R. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(9), 3849-3857. [Link]

-

Fiasella, A., & Viola, G. (2014). Cyclopentenone: a special moiety for anticancer drug design. Mini reviews in medicinal chemistry, 14(1), 3-15. [Link]

-

Kumar, D., & Singh, S. K. (2010). Synthesis and pharmacological investigation of some benzimidazole derivatives 4'-(5, 6-substitued-2- trifluoromethyl-benzoimidazol-1-ylmethyl)-biphenyl-2- carboxylic acid as potent antihypertensive agents. Der Pharma Chemica, 2(5), 234-242. [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., & Fernández, E. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 17-27. [Link]

-

Kumar, A., & Sharma, S. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 10(16), 9471-9520. [Link]

-

Wikipedia. (2023, December 2). CCR5 receptor antagonist. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

-

SwissTargetPrediction. [Link]

-

Abo-Alhassan, M., & Abdel-Aziz, M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27659-27673. [Link]

-

Abo-Alhassan, M., & Abdel-Aziz, M. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(44), 27659-27673. [Link]

Sources

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

A Technical Guide to Investigating the Biological Potential of Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 1-cyclopentylbenzimidazole-5-carboxylate is a novel chemical entity built upon the benzimidazole scaffold, a privileged structure in medicinal chemistry renowned for its broad therapeutic relevance. While no direct biological data for this specific molecule has been published to date, an analysis of its structural features and the activities of closely related analogs allows for the formulation of data-driven hypotheses. The benzimidazole core is a component of numerous approved drugs, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory.[1][2][3] This guide synthesizes existing knowledge on related benzimidazole carboxylates and N-substituted benzimidazoles to propose primary avenues for investigation. We hypothesize that this compound holds potential as an antiviral agent , specifically a neuraminidase inhibitor, and as a modulator of serotonergic pathways , potentially as a 5-HT4 receptor antagonist. A secondary, broader potential for cytotoxic activity against cancer cell lines is also considered. This document outlines a systematic, tiered experimental workflow to efficiently screen for these activities, determine potency, and elucidate the mechanism of action, providing drug development professionals with a robust framework for evaluating this promising compound.

Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore

The fusion of benzene and imidazole rings creates the benzimidazole system, a heterocyclic scaffold that has proven to be exceptionally versatile in drug discovery.[2] Its bioisosteric similarity to naturally occurring nucleotides allows it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[4] This has resulted in a multitude of clinically successful drugs for various indications.[3]

The subject of this guide, This compound , possesses three key structural features that inform its potential bioactivity:

-

The Benzimidazole Core: Provides the foundational structure known to interact with various biological targets.

-

N1-Cyclopentyl Group: A bulky, lipophilic substituent at the N1 position can influence receptor binding, membrane permeability, and metabolic stability.

-

C5-Methyl Carboxylate Group: This electron-withdrawing ester moiety at the 5-position significantly alters the electronic profile of the aromatic system and provides a key hydrogen bond acceptor, making it critical for molecular recognition by target proteins.

Given the lack of specific data on this compound, a logical approach to its evaluation involves inferring potential activities from structurally similar molecules reported in the literature.

Inferred Biological Potential & Testable Hypotheses

Hypothesis 1: Antiviral Activity via Neuraminidase Inhibition

Recent studies have explored benzimidazole derivatives, including esters and carboxylic acids, as potential inhibitors of the influenza neuraminidase (NA) enzyme.[5] The NA enzyme is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a validated target for antiviral drugs like Oseltamivir. Although the compounds in the cited study showed only modest inhibitory action, they established the benzimidazole scaffold as a valid starting point for NA inhibitor design.[5] The presence of the carboxylate group on our target molecule is significant, as it can mimic the sialic acid substrate's interaction with the enzyme's active site.

Hypothesis 2: Neuromodulatory Activity via 5-HT4 Receptor Antagonism

A compelling study on a series of benzimidazole-4-carboxamides and -carboxylates revealed potent and selective antagonism of the serotonin 5-HT4 receptor.[6] This receptor is primarily located in the gastrointestinal tract and the central nervous system, and its modulation is relevant for treating disorders like irritable bowel syndrome and cognitive impairment. The study highlighted that a voluminous substituent on the basic nitrogen and a specific distance to the aromatic ring were crucial for high affinity.[6] Although our molecule is a 5-carboxylate (not a 4-carboxylate), the structural parallels are strong enough to warrant investigation. The N1-cyclopentyl group could fulfill the requirement for a bulky substituent, making this a high-priority hypothesis to test.

Hypothesis 3: General Cytotoxic (Anticancer) Activity

The benzimidazole scaffold is a cornerstone of many anticancer agents that function through various mechanisms, including DNA binding and inhibition of critical kinases like VEGFR and EGFR.[7] Therefore, it is prudent to perform initial screening against a panel of human cancer cell lines to assess its general cytotoxic potential.

Strategic Research and Validation Workflow

To efficiently test these hypotheses, a tiered screening approach is recommended. This strategy, often called a "screening cascade," prioritizes resources by using broader, less expensive assays first to identify promising activities before committing to more complex and costly mechanism-of-action and selectivity studies.

The causality behind this workflow is to fail fast, fail cheap . By simultaneously testing the most plausible hypotheses in Tier 1, we can quickly identify the most promising therapeutic area for this compound and focus subsequent efforts accordingly.

Caption: A tiered workflow for the validation of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Neuraminidase (NA) Inhibition Assay (Fluorometric)

This protocol is designed to test Hypothesis 1 by measuring the compound's ability to inhibit the enzymatic activity of neuraminidase.

Principle: The assay uses the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA). When cleaved by NA, it releases the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

-

Recombinant Neuraminidase (e.g., from Clostridium perfringens or influenza strain H1N1)

-

MUNANA substrate (Sigma-Aldrich)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.1 M Glycine, pH 10.7

-

Test Compound: this compound (10 mM stock in DMSO)

-

Positive Control: Oseltamivir carboxylate (1 mM stock in water)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting screening concentration is 10 µM.

-

Assay Plate Setup:

-

Blank wells (no enzyme): 50 µL Assay Buffer

-

Negative Control wells (100% activity): 40 µL Assay Buffer + 10 µL DMSO (vehicle)

-

Positive Control wells: 40 µL Assay Buffer + 10 µL Oseltamivir (final conc. ~1 µM)

-

Test Compound wells: 40 µL Assay Buffer + 10 µL of diluted test compound

-

-

Enzyme Addition: Add 10 µL of NA enzyme solution (pre-diluted in Assay Buffer to optimal concentration) to all wells except the Blank. Mix gently and incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 40 µL of MUNANA substrate (pre-warmed to 37°C, final concentration ~100 µM) to all wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Reaction Termination: Add 100 µL of Stop Solution to all wells.

-

Data Acquisition: Read the fluorescence on the plate reader.

Data Analysis:

-

Subtract the average fluorescence of the Blank wells from all other readings.

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

-

For dose-response curves, plot % Inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol tests Hypothesis 3 by assessing the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Complete Culture Medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

Test Compound: this compound (10 mM stock in DMSO)

-

Positive Control: Doxorubicin (1 mM stock in DMSO)

-

MTS Reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well clear, flat-bottom microplate

-

Spectrophotometer (absorbance at 490 nm)

Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

-

Include Vehicle Control wells (medium + 0.5% DMSO) and No-Cell Blank wells (medium only).

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂, until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using the spectrophotometer.

Data Analysis:

-

Subtract the average absorbance of the No-Cell Blank wells from all other readings.

-

Calculate the percent viability using the following formula: % Viability = 100 * (Absorbance_Test / Absorbance_VehicleControl)

-

Plot % Viability against the logarithm of compound concentration to determine the IC50 value.

Data Interpretation and Future Directions

The data from the initial screening should be compiled for clear comparison.

Table 1: Hypothetical Screening Data Summary

| Assay Type | Target/Cell Line | Endpoint | Test Compound Result | Positive Control Result |

| NA Inhibition | H1N1 Neuraminidase | % Inhibition @ 10 µM | 85% | 98% (Oseltamivir) |

| Receptor Binding | Human 5-HT4 | % Displacement @ 10 µM | 15% | 95% (RS 39604) |

| Cytotoxicity | A549 Cells | % Viability @ 10 µM | 92% | 5% (Doxorubicin) |

Interpretation of Hypothetical Results:

-

The strong inhibition in the NA assay suggests this is the most promising lead. The next step would be to immediately determine the IC50 value.

-

The weak activity in the 5-HT4 binding assay suggests this is likely not a primary target for this specific molecule. This hypothesis would be deprioritized.

-

The high cell viability in the cytotoxicity assay indicates the compound is not broadly cytotoxic at 10 µM, which is a favorable characteristic for a potential antiviral, as it suggests a specific mode of action rather than general toxicity.

Future Directions:

-

If NA Inhibition is confirmed: Proceed to enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). Test against a panel of NA subtypes from different influenza strains to assess the spectrum of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the parent compound to explore the importance of the N1-cyclopentyl group and the C5-ester. For example, replacing the cyclopentyl with smaller (cyclobutyl) or larger (cyclohexyl) rings, and hydrolyzing the ester to the corresponding carboxylic acid, would provide critical SAR data for lead optimization.

Conclusion

This compound represents an unexplored chemical entity with significant therapeutic potential derived from its privileged benzimidazole core. While direct experimental evidence is currently absent, a rigorous analysis of the activities of structurally related compounds allows for the formulation of clear, testable hypotheses, primarily pointing towards antiviral (neuraminidase inhibition) and neuromodulatory (5-HT4 antagonism) activities. The tiered, systematic research workflow detailed in this guide provides an efficient and robust framework for elucidating the compound's biological function. By executing this strategy, research organizations can rapidly assess the true potential of this molecule and make data-driven decisions on its progression through the drug discovery pipeline.

References

-

Hamzah, N., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 1003-1016. [Link]

-

Saini, A. K., et al. (2023). A review of Benzimidazole derivatives' potential activities. International Journal of Pharmacy and Chemical Research, 5(1), 35-40. [Link]